
Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate: is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. It is known for its unique structure, which includes both fluorine atoms and a hydroxy group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological molecules .
Comparison with Similar Compounds
- Ethyl 2-acetyl-4-oxopentanoate
- Ethyl 4,4-difluoro-3-oxobutanoate
- Ethyl 2-cyano-4,4,4-trifluoro-3-hydroxybut-2-enoate
Uniqueness: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate is unique due to the presence of both fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
693817-79-7 |
|---|---|
Molecular Formula |
C8H10F2O4 |
Molecular Weight |
208.16 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10F2O4/c1-3-14-8(13)5(4(2)11)6(12)7(9)10/h7,12H,3H2,1-2H3 |
InChI Key |
FWYLMHWJJJAXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)F)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
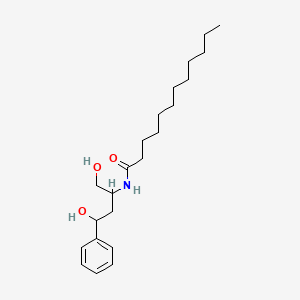

![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
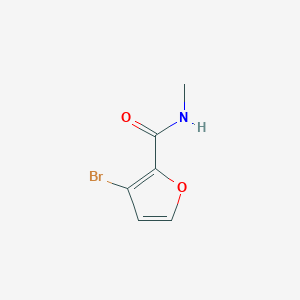


![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
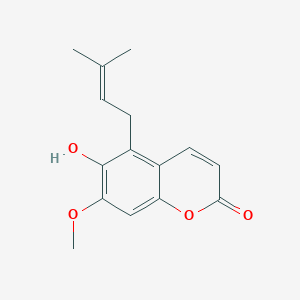
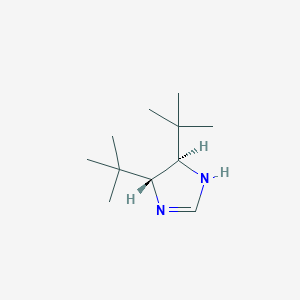
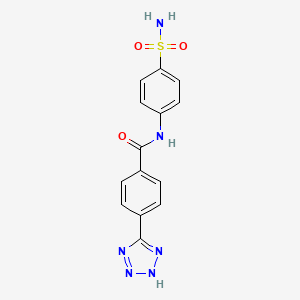


![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
